molecular formula C6H14N2O B1438798 2-amino-N,N-dimethylbutanamide CAS No. 1218314-38-5

2-amino-N,N-dimethylbutanamide

Cat. No.: B1438798
CAS No.: 1218314-38-5
M. Wt: 130.19 g/mol
InChI Key: WRVUTVMOKGGDME-UHFFFAOYSA-N
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Description

“2-amino-N,N-dimethylbutanamide” is a chemical compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 130.19 . It is a liquid at room temperature . The predicted density is 0.957±0.06 g/cm3 , and the predicted boiling point is 202.0±23.0 °C .

Safety and Hazards

The safety data sheet (SDS) for “2-amino-N,N-dimethylbutanamide” provides important information about its potential hazards . It’s recommended to handle this compound with appropriate personal protective equipment and to avoid contact with skin and eyes .

Mechanism of Action

Amines can participate in a variety of reactions, particularly because of the nitrogen’s lone electron pair. They can act as nucleophiles in many organic reactions, and can also form amides when they react with carboxylic acids or acyl chlorides .

The pharmacokinetics of amines, like other compounds, would involve their absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors including the compound’s size, polarity, solubility, and the presence of functional groups .

The action of amines, including “2-amino-N,N-dimethylbutanamide”, can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, reactivity, and its interactions with biological targets .

Biochemical Analysis

Biochemical Properties

2-amino-N,N-dimethylbutanamide plays a significant role in biochemical reactions, particularly in the inhibition of β-lactamase enzymes . These enzymes are responsible for the resistance of bacteria to β-lactam antibiotics. By inhibiting β-lactamase, this compound enhances the efficacy of these antibiotics. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from breaking down the antibiotic.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. These changes can result in altered cellular metabolism, including shifts in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of β-lactamase enzymes, inhibiting their activity. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from interacting with its substrate. Additionally, this compound may also interact with other proteins and enzymes, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of β-lactamase activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits β-lactamase activity without causing significant toxicity. At higher doses, toxic effects may be observed, including liver and kidney damage. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s role in inhibiting β-lactamase also affects the metabolism of β-lactam antibiotics, enhancing their efficacy by preventing their breakdown .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution can also be influenced by its interactions with other biomolecules, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and proteins, affecting its overall biochemical activity .

Properties

IUPAC Name

2-amino-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVUTVMOKGGDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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